molecular formula C17H12BrNO2 B14016447 N-(4-Bromophenyl)-6-hydroxy-2-naphthamide

N-(4-Bromophenyl)-6-hydroxy-2-naphthamide

Cat. No.: B14016447
M. Wt: 342.2 g/mol
InChI Key: AYIQVIFTOMAYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a hydroxyl group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-bromoaniline with 6-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide is unique due to the presence of both a bromophenyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12BrNO2/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-12-10-16(20)8-3-11(12)9-13/h1-10,20H,(H,19,21)

InChI Key

AYIQVIFTOMAYDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.